(2-Chloro-5-phenylphenyl)boronic acid
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Overview
Description
(2-Chloro-5-phenylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with a chlorine substituent. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-phenylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-5-phenylphenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is prominently used in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The boronic acid group can be oxidized to form phenols or reduced under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate reactions.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Scientific Research Applications
(2-Chloro-5-phenylphenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures.
Biology: Investigated for its potential in the development of boron-containing drugs.
Medicine: Explored for its role in the synthesis of pharmaceuticals, including potential anticancer agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-Chloro-5-phenylphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process is highly efficient and allows for the formation of carbon-carbon bonds under mild conditions.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the chlorine substituent and has different reactivity.
(2-Bromo-5-phenylphenyl)boronic Acid: Similar structure but with a bromine substituent instead of chlorine.
(2-Chloro-4-phenylphenyl)boronic Acid: Chlorine substituent at a different position on the biphenyl structure.
Uniqueness: (2-Chloro-5-phenylphenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the chlorine atom can also affect the electronic properties of the compound, making it a valuable intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C12H10BClO2 |
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Molecular Weight |
232.47 g/mol |
IUPAC Name |
(2-chloro-5-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BClO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H |
InChI Key |
UOAWDWLTOYIOQG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2=CC=CC=C2)Cl)(O)O |
Origin of Product |
United States |
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